

# A Technical Guide to the Structure Elucidation of Dideschloro Florfenicol-d3

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## Compound of Interest

Compound Name: *Dideschloro Florfenicol-d3*

Cat. No.: *B15599470*

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## Introduction

**Dideschloro Florfenicol-d3** is a deuterated analog of Dideschloro Florfenicol, which itself is a derivative of the broad-spectrum antibiotic, Florfenicol. The absence of the two chlorine atoms and the introduction of three deuterium atoms make this molecule a valuable internal standard for mass spectrometry-based quantitative analyses of Florfenicol and its metabolites in various biological matrices.[1][2] The precise structural confirmation of such a standard is paramount to ensure the accuracy and reliability of analytical methods. This technical guide outlines the comprehensive approach to the structure elucidation of **Dideschloro Florfenicol-d3**, detailing the requisite experimental protocols and data interpretation. While specific experimental data for this particular molecule is not publicly available, this guide presents a robust, standard methodology based on the well-established analytical techniques for Florfenicol and its analogs.

## Physicochemical Properties

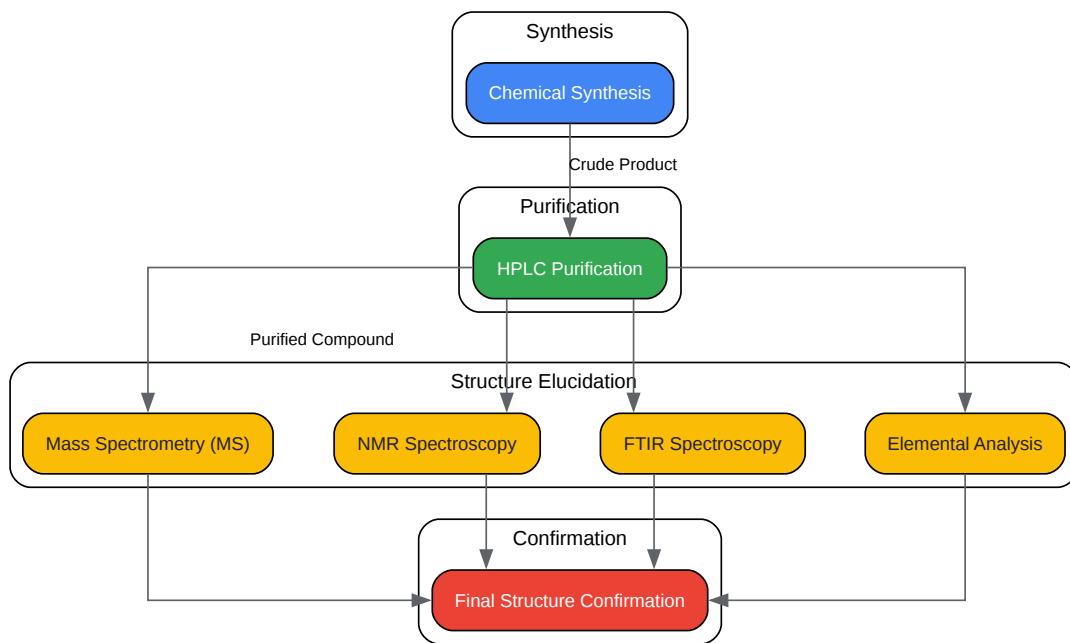
A summary of the key physicochemical properties of **Dideschloro Florfenicol-d3** is presented below.

Property	Value	Reference
Chemical Name	[R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3	[3]
CAS Number	2714484-53-2	[4]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> D <sub>3</sub> FNO <sub>4</sub> S	[3]
Molecular Weight	292.34	[3]
Applications	Labeled Florfenicol derivative, Herbicide	[4]

## Structure Elucidation Workflow

The structural confirmation of **Dideschloro Florfenicol-d3** involves a multi-pronged analytical approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.

Workflow for Dideschloro Florfenicol-d3 Structure Elucidation

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Caption: A generalized workflow for the synthesis, purification, and structural elucidation of **Dideschloro Florfenicol-d3**.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of **Dideschloro Florfenicol-d3**.

## Experimental Protocol

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.
- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
- Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.
- MS Parameters:
  - Ionization Mode: Positive and negative ion modes are both tested to determine the optimal ionization.
  - Capillary Voltage: Typically set between 3.0 and 4.5 kV.[\[5\]](#)
  - Source Temperature: Maintained around 120-150 °C.
  - Desolvation Gas Flow: Set to approximately 600-800 L/hr.
  - Mass Range: Scanned from m/z 50 to 500.[\[5\]](#)
- Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion. The elemental composition is then calculated using software that compares the measured mass to theoretical masses of possible formulas.

## Expected Data

The expected monoisotopic mass of **Dideschloro Florfenicol-d3** ( $C_{12}H_{13}D_3FNO_4S$ ) is 292.0950. The HRMS data should confirm this mass with a high degree of accuracy (typically < 5 ppm error).

Ion	Theoretical m/z	Observed m/z	Mass Error (ppm)
[M+H] <sup>+</sup>	293.1028		
[M+Na] <sup>+</sup>	315.0848		
[M-H] <sup>-</sup>	291.0872		

Note: The "Observed m/z" and "Mass Error (ppm)" columns are left blank as this is a representative guide. Actual experimental data would populate these fields.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure, including the connectivity of atoms and the position of the deuterium labels. A full suite of 1D and 2D NMR experiments is required.

## Experimental Protocol

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).[\[6\]](#)
- Experiments: The following NMR experiments are performed:
  - <sup>1</sup>H NMR
  - <sup>13</sup>C NMR
  - DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  - <sup>1</sup>H-<sup>1</sup>H COSY (Correlation Spectroscopy)
  - <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence)
  - <sup>1</sup>H-<sup>13</sup>C HMBC (Heteronuclear Multiple Bond Correlation)

- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

## Expected Spectral Data and Interpretation

Based on the structure of **Dideschloro Florfenicol-d3**, the following are the expected key NMR spectral features. The absence of the dichloromethyl protons and the presence of a deuterated methyl group signal are key indicators.

<sup>1</sup>H NMR:

- Aromatic protons of the phenyl ring.
- Methine and methylene protons of the propanol backbone.
- Hydroxyl and amide protons (exchangeable with D<sub>2</sub>O).
- A significantly reduced or absent signal for the methylsulfonyl protons, confirming deuteration.

<sup>13</sup>C NMR:

- Aromatic carbons.
- Carbons of the propanol backbone.
- Carbonyl carbon of the amide group.
- A triplet signal for the deuterated methyl carbon (due to C-D coupling).

2D NMR:

- COSY: Correlations between adjacent protons will confirm the connectivity of the propanol backbone.
- HSQC: Correlations between protons and their directly attached carbons will allow for the assignment of carbon signals.

- HMBC: Correlations between protons and carbons separated by 2-3 bonds will be crucial for confirming the overall structure, including the position of the methylsulfonyl group and the amide linkage.

## Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

## Experimental Protocol

- Instrumentation: A Fourier-transform infrared spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

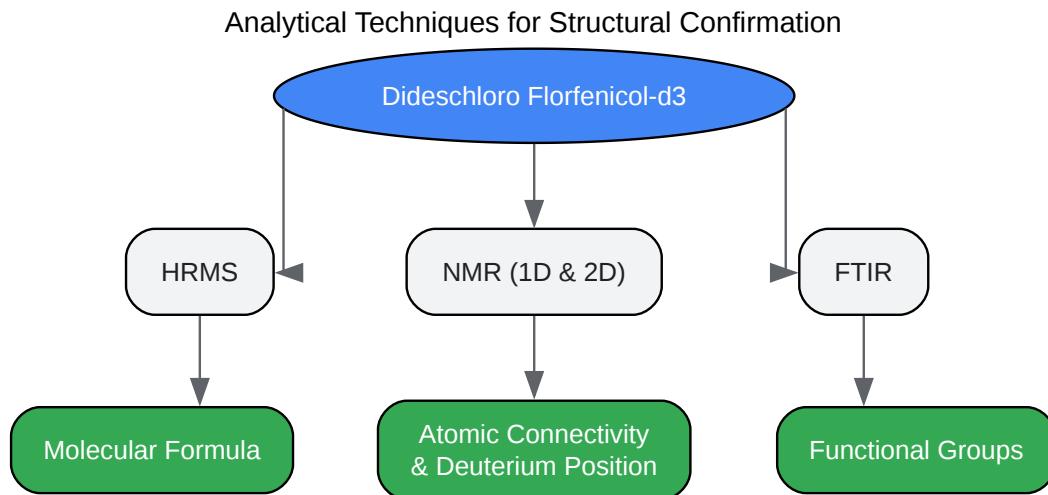
## Expected Data

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3300-3500	O-H and N-H stretching
~3100	Aromatic C-H stretching
~2900-3000	Aliphatic C-H stretching
~1650	C=O stretching (Amide I)
~1550	N-H bending (Amide II)
~1300 & ~1150	S=O stretching (Sulfone)
~1100	C-F stretching

## Conclusion

The combination of high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and FTIR spectroscopy provides a robust and definitive method for the structure elucidation of **Dideschloro Florfenicol-d3**. The data obtained from these techniques allows for the unambiguous confirmation of the molecular formula, the connectivity of all atoms, and the

specific location of the deuterium labels, thereby ensuring its suitability as an internal standard for high-stakes analytical applications in research and drug development.



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Caption: The relationship between analytical techniques and the structural information obtained for **Dideschloro Florfenicol-d3**.

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